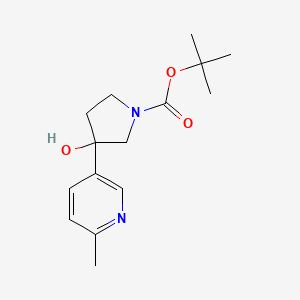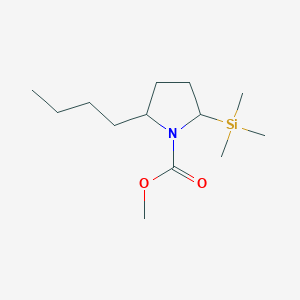![molecular formula C11H6BrN3O2S B12631747 2-Bromo-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole CAS No. 944581-12-8](/img/structure/B12631747.png)
2-Bromo-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole is a heterocyclic compound that features both imidazole and thiazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-1,3-thiazole with 3-nitrobenzaldehyde in the presence of a base, followed by cyclization to form the imidazo[2,1-B]thiazole ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Substitution: The bromine atom can be substituted by various nucleophiles, leading to a wide range of derivatives.
Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Cyclization: Various bases and solvents can be employed to facilitate cyclization reactions.
Major Products Formed:
Reduction of Nitro Group: 2-Amino-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole.
Substitution of Bromine: 2-Substituted-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole involves its interaction with specific molecular targets and pathways . The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, it may inhibit certain enzymes or disrupt cellular processes, resulting in antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
2-Bromo-1,3-thiazole: Shares the thiazole ring but lacks the imidazole and nitro-phenyl groups.
3-Nitrobenzaldehyde: Contains the nitro-phenyl group but lacks the imidazole and thiazole rings.
2-Amino-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole: A derivative formed by the reduction of the nitro group.
Uniqueness: 2-Bromo-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole is unique due to its combination of imidazole and thiazole rings with a nitro-phenyl substituent. This structure imparts specific chemical and biological properties that are not found in simpler analogs.
Propiedades
Número CAS |
944581-12-8 |
|---|---|
Fórmula molecular |
C11H6BrN3O2S |
Peso molecular |
324.16 g/mol |
Nombre IUPAC |
2-bromo-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H6BrN3O2S/c12-10-6-14-5-9(13-11(14)18-10)7-2-1-3-8(4-7)15(16)17/h1-6H |
Clave InChI |
UYTNZUXJGMAMAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=C(SC3=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-3-phenylpropan-1-one](/img/structure/B12631681.png)
![[(3S,4S,5R)-4,5-diacetyloxy-6-(4-ethylphenoxy)-2-(iodomethyl)oxan-3-yl] acetate](/img/structure/B12631687.png)
![Ethyl 4-({4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)piperazine-1-carboxylate](/img/structure/B12631705.png)

![methyl (1R,9R,11S,14E,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12631715.png)



![1-[2-(Ethylsulfanyl)propan-2-yl]-2,2-dimethylhydrazin-1-ium methanesulfonate](/img/structure/B12631739.png)

